molecular formula C12H10N4O4 B273883 N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide

N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide

Cat. No. B273883
M. Wt: 274.23 g/mol
InChI Key: ZOTVCMCRSPCJGL-GFIWHYBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide, also known as FFA or FFAH, is a chemical compound that has gained attention due to its potential applications in scientific research. FFA is a derivative of hydrazide and furoic acid, and its unique chemical structure has led to investigations into its potential use as a research tool.

Mechanism of Action

N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide's mechanism of action is not fully understood, but it is believed to work by binding to the active site of enzymes and inhibiting their activity. This inhibition can lead to an accumulation of neurotransmitters, which can have both beneficial and detrimental effects on the body.
Biochemical and Physiological Effects:
N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases and acetylcholinesterases, which can lead to an accumulation of neurotransmitters such as acetylcholine. This accumulation can have both beneficial and detrimental effects on the body, depending on the context.

Advantages and Limitations for Lab Experiments

N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide has several advantages and limitations for use in laboratory experiments. One advantage is its ability to selectively inhibit certain enzymes, which can be useful in studying their functions. However, its effects on neurotransmitter levels can also make it difficult to interpret experimental results. Additionally, its solubility in organic solvents can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Its ability to inhibit cholinesterases and acetylcholinesterases could make it a useful treatment for Alzheimer's and other diseases that involve the breakdown of neurotransmitters. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide involves the reaction of furoic acid hydrazide with furoyl hydrazine. The resulting compound, N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide, is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide has been investigated for its potential use in scientific research, particularly in the field of biochemistry. It has been shown to have inhibitory effects on certain enzymes, including cholinesterases and acetylcholinesterases. These enzymes are involved in the breakdown of neurotransmitters and have been implicated in the development of neurodegenerative diseases such as Alzheimer's.

properties

Product Name

N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

N-[(Z)-[(2Z)-2-(furan-2-carbonylhydrazinylidene)ethylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C12H10N4O4/c17-11(9-3-1-7-19-9)15-13-5-6-14-16-12(18)10-4-2-8-20-10/h1-8H,(H,15,17)(H,16,18)/b13-5-,14-6-

InChI Key

ZOTVCMCRSPCJGL-GFIWHYBVSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C\C=N/NC(=O)C2=CC=CO2

SMILES

C1=COC(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CO2

Origin of Product

United States

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